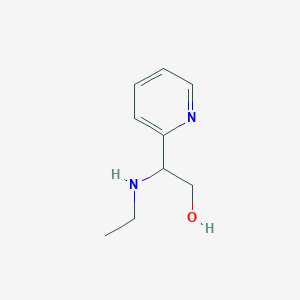

2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Description

Properties

IUPAC Name |

2-(ethylamino)-2-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-10-9(7-12)8-5-3-4-6-11-8/h3-6,9-10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNKKODFHUCYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654892 | |

| Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-93-8 | |

| Record name | 2-(Ethylamino)-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol, a key intermediate in pharmaceutical development. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthetic pathway, explains the rationale behind procedural steps, and offers a detailed, reproducible methodology.

Introduction and Strategic Importance

This compound is a chiral amino alcohol of significant interest in medicinal chemistry. Its structural motif is a frequently encountered pharmacophore in a variety of biologically active compounds. The pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, while the stereochemistry of the amino alcohol moiety often dictates the molecule's efficacy and selectivity. A thorough understanding of its synthesis is therefore paramount for the development of novel therapeutics.

This guide focuses on a robust and widely employed synthetic strategy: the reductive amination of 2-acetylpyridine with ethylamine. This approach is favored for its efficiency, operational simplicity, and amenability to scale-up.

Retrosynthetic Analysis and Mechanistic Overview

A logical retrosynthetic disconnection of the target molecule at the carbon-nitrogen bond of the ethylamino group points to 2-acetylpyridine and ethylamine as the primary starting materials.

Figure 1: Retrosynthetic approach for this compound.

The forward synthesis proceeds via a two-step, one-pot reductive amination.[1] The initial step involves the condensation of 2-acetylpyridine with ethylamine to form a Schiff base (imine) intermediate. This is a reversible reaction, and the subsequent in-situ reduction of the imine drives the equilibrium towards the product. The choice of reducing agent is critical; it must be chemoselective, reducing the imine C=N bond without affecting the ketone or the aromatic pyridine ring. Sodium borohydride (NaBH₄) is an excellent candidate for this transformation due to its mild nature and selectivity.

Figure 2: Simplified reaction mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents

| Reagent | Grade | Exemplary Supplier |

| 2-Acetylpyridine | ≥98% | Sigma-Aldrich |

| Ethylamine (aqueous solution) | 70% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |

| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker |

| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore |

Step-by-Step Synthesis

Figure 3: Experimental workflow for the synthesis.

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 equivalent) in anhydrous methanol. To this solution, add a 70% aqueous solution of ethylamine (1.5 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (2.0 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition of NaBH₄ can cause foaming and hydrogen gas evolution; therefore, it must be done slowly and with adequate ventilation.

-

Reaction Completion: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm region), a multiplet for the methine proton (CH-OH), signals for the ethyl group (a quartet and a triplet), and broad singlets for the hydroxyl and amine protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the carbon bearing the hydroxyl and amino groups, and the two carbons of the ethyl group. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₄N₂O, MW: 166.22 g/mol ). |

| IR Spec. | A broad absorption band in the 3200-3600 cm⁻¹ region due to O-H and N-H stretching, C-H stretching bands around 2850-3000 cm⁻¹, and characteristic aromatic C=C and C=N stretching vibrations. |

Trustworthiness and Validation

The reliability of this protocol is ensured by in-process controls and comprehensive final product analysis.

-

TLC Monitoring: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the work-up.

-

Spectroscopic Analysis: The structural identity and purity of the final compound must be confirmed by a combination of NMR, MS, and IR spectroscopy. The obtained data should be consistent with the expected structure.

-

Yield and Purity Assessment: The overall yield of the purified product should be calculated. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This guide presents a detailed and reliable methodology for the synthesis of this compound via reductive amination. By adhering to the described protocol and employing rigorous analytical characterization, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The principles outlined in this document are broadly applicable to the synthesis of other structurally related amino alcohols.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. [Link]

-

NIST. Ethanol, 2-(ethylamino)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Infrared (IR) Spectroscopy. [Link]

-

Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

-

Pelter, A.; et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Org. Prep. Proced. Int.1994 , 26 (1), 81-83. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. [Link]

Sources

An In-Depth Technical Guide to 2-(Ethylamino)-2-(pyridin-2-yl)ethanol: A Note on Availability and a Review of Analogous Structures

To the Valued Researcher,

This document aims to provide a comprehensive technical guide on the chemical properties of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol. However, a thorough search of publicly available scientific literature, chemical databases, and supplier catalogs indicates that this specific compound is not a commercially available reagent and lacks detailed characterization in peer-reviewed sources. The creation of a complete, in-depth technical guide with validated experimental protocols, as requested, is therefore not feasible at this time.

In the spirit of scientific advancement, and to provide valuable context for researchers interested in this molecular scaffold, this guide will instead focus on the known properties and synthesis of closely related and structurally analogous compounds. By examining these analogs, we can infer potential characteristics and establish a foundational understanding that can inform future research into this compound itself.

We will analyze key structural components and their known chemical behaviors: the pyridin-2-yl group, the ethanolamine backbone, and the ethylamino moiety, drawing on data from similar molecules.

Structural Analysis and Inferred Properties

The target molecule, this compound, combines three key functional groups that dictate its chemical personality:

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the compound basic and capable of coordinating to metal ions. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene.

-

Ethanolamine Backbone: This -CH(OH)-CH2- linker provides a chiral center at the carbon bearing the hydroxyl and pyridinyl groups. The hydroxyl group can act as a hydrogen bond donor and acceptor and is a site for esterification or etherification reactions.

-

Ethylamino Group: A secondary amine that imparts basicity and nucleophilicity. It is a key site for reactions such as alkylation, acylation, and salt formation.

Based on these features, we can anticipate that this compound would be a chiral, basic compound, likely soluble in polar organic solvents and possessing potential as a ligand in coordination chemistry or as a building block in pharmaceutical synthesis.

Synthesis Strategies: An Analog-Based Approach

While a specific, validated synthesis for this compound is not published, a logical synthetic route can be proposed based on established chemical transformations and syntheses of similar structures. A common approach for creating such amino alcohols involves the reaction of an epoxide with an amine.

Proposed Synthetic Workflow

A plausible route would start from 2-vinylpyridine, which would be epoxidized to form 2-(oxiran-2-yl)pyridine. This epoxide can then be opened by ethylamine.

Caption: Proposed two-step synthesis of the target compound.

Protocol Considerations (Hypothetical):

-

Epoxidation: 2-Vinylpyridine would be dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would be added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. The reaction progress would be monitored by Thin Layer Chromatography (TLC).

-

Ring Opening: The isolated epoxide, 2-(oxiran-2-yl)pyridine, would then be reacted with an excess of ethylamine in a polar solvent like ethanol or methanol. This reaction is typically performed at room temperature or with gentle heating. The regioselectivity of the attack (at the more or less substituted carbon of the epoxide) would need to be determined experimentally, but attack at the less hindered carbon is generally favored.

-

Purification: The final product would require purification, likely via column chromatography on silica gel, to separate it from unreacted starting materials and any potential side products.

Physicochemical Properties of Structural Analogs

To build a profile for our target compound, we can examine the known data for similar molecules.

| Property | 2-Amino-1-pyridin-2-yl-ethanol[1] | 2-(Ethylamino)ethanol[2][3] | 2-(2-Hydroxyethyl)pyridine[4] |

| CAS Number | 89943-14-6 | 110-73-6 | 103-74-2 |

| Molecular Formula | C₇H₁₀N₂O | C₄H₁₁NO | C₇H₉NO |

| Molecular Weight | 138.13 g/mol | 89.14 g/mol | 123.15 g/mol |

| Appearance | Pale yellow solid | Colorless liquid | Liquid |

| Boiling Point | Not specified | 167-169 °C | 190 °C @ 200 mmHg |

| Key Features | Primary amine, chiral center | Secondary amine | Primary alcohol |

This comparative data highlights the influence of each functional group. For instance, the simple 2-(Ethylamino)ethanol is a liquid with a relatively low boiling point[3]. The addition of the pyridine ring, as seen in 2-(2-Hydroxyethyl)pyridine, significantly increases the molecular weight and boiling point[4]. The analog 2-Amino-1-pyridin-2-yl-ethanol is noted as a solid, suggesting that the final physical state of our target compound could be either solid or liquid[1].

Potential Applications in Research and Development

Drawing from the applications of its analogs, this compound could be a valuable intermediate in several fields.

-

Pharmaceutical Development: Many pyridine-containing compounds exhibit biological activity. For example, 2-Amino-1-pyridin-2-yl-ethanol is cited as an intermediate for pharmaceuticals targeting neurological disorders[1]. The ethanolamine structure is a common pharmacophore.

-

Coordination Chemistry: The pyridine nitrogen and the secondary amine provide two potential coordination sites, making the molecule a candidate for use as a bidentate ligand in the synthesis of metal complexes. Such complexes are often studied for their catalytic or material science applications[1].

-

Agrochemicals: Related structures are sometimes used in the formulation of agrochemicals to enhance the efficacy of active ingredients[1].

Caption: Inferred applications based on structural analogs.

Conclusion and Future Directions

While a detailed guide on this compound cannot be written without empirical data, a strong foundational understanding can be built from its constituent parts and closely related analogs. The proposed synthesis provides a logical starting point for any researcher wishing to prepare this compound.

Future work should focus on the successful synthesis and subsequent characterization of the molecule. This would involve:

-

Spectroscopic Analysis: Obtaining NMR (¹H and ¹³C), IR, and Mass Spectrometry data to confirm the structure.

-

Physicochemical Characterization: Determining melting/boiling point, solubility, and pKa.

-

Biological Screening: Investigating its activity in relevant biological assays, guided by the properties of its analogs.

This foundational research would be necessary before a truly in-depth and authoritative guide could be developed.

References

-

Chem-Impex International. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylamino)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 2-(Pyridin-2-yl)ethanol: A Technical Guide for Advanced Research

Introduction: The Strategic Importance of Pyridine-Ethanol Scaffolds in Medicinal Chemistry

To the discerning researcher in drug development, the pyridine-ethanol moiety represents a cornerstone scaffold. Its inherent physicochemical properties—a weakly basic nitrogen atom, hydrogen bonding capabilities, and a modifiable aromatic system—render it a versatile building block for a diverse array of pharmacologically active agents. While the specific compound 2-(Ethylamino)-2-(pyridin-2-yl)ethanol is not readily documented with a dedicated CAS number, we can infer its synthetic pathway and potential utility by examining its foundational precursor, 2-(Pyridin-2-yl)ethanol (CAS No. 103-74-2).[1][2][3] This guide provides a comprehensive technical overview of this pivotal intermediate, offering insights into its synthesis, characterization, and strategic application in the synthesis of more complex molecules, thereby empowering researchers to navigate its chemistry with precision and foresight.

Physicochemical and Spectroscopic Data of 2-(Pyridin-2-yl)ethanol

A thorough understanding of a starting material's properties is fundamental to its successful application in multi-step syntheses. The table below summarizes the key physicochemical and spectroscopic data for 2-(Pyridin-2-yl)ethanol.

| Property | Value | Source |

| CAS Number | 103-74-2 | PubChem[1] |

| Molecular Formula | C7H9NO | PubChem[1] |

| Molecular Weight | 123.15 g/mol | PubChem[1] |

| Appearance | Liquid | PubChem[1] |

| Boiling Point | 190 °C @ 200 mm Hg; 170 °C @ 100 mm Hg | PubChem[1] |

| Melting Point | -7.8 °C | PubChem[1] |

| Density | 1.091 g/cm³ @ 25 °C/0 °C | PubChem[1] |

| Solubility | Very soluble in alcohol, chloroform; slightly soluble in ether. | PubChem[1] |

| pKa (conjugate acid) | 5.31 | PubChem[1] |

Synthesis of 2-(Pyridin-2-yl)ethanol: A Mechanistic Perspective

The industrial synthesis of 2-(pyridin-2-yl)ethanol is primarily achieved through the condensation of a methylpyridine with formaldehyde.[1][4] This reaction, while seemingly straightforward, is a nuanced process where control over reaction conditions is paramount to achieving high yield and selectivity.

Core Reaction and Mechanism

The fundamental transformation involves the reaction of 2-methylpyridine with formaldehyde, typically in the presence of a base catalyst. The reaction proceeds via a methylolation mechanism.

Caption: Synthesis of 2-(Pyridin-2-yl)ethanol via methylolation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of 2-(pyridin-2-yl)ethanol.

Materials:

-

2-Methylpyridine

-

Paraformaldehyde

-

Triethylamine

-

Deionized Water

-

Toluene

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylpyridine (0.5 mol), paraformaldehyde (0.6 mol), and triethylamine (0.05 mol).

-

Reaction Execution: Heat the mixture to reflux (approximately 115-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(pyridin-2-yl)ethanol can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Strategic Applications in Drug Development

2-(Pyridin-2-yl)ethanol is a valuable intermediate in the synthesis of a range of pharmaceutical agents.[4][5] Its utility stems from the reactivity of both the hydroxyl group and the pyridine ring.

Role as a Precursor to Betahistine

One of the most notable applications of 2-(pyridin-2-yl)ethanol is as a key intermediate in the synthesis of Betahistine, a medication used to treat vertigo.[5] The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine.

Caption: Synthetic pathway from 2-(Pyridin-2-yl)ethanol to Betahistine.

Scaffold for Novel Compound Libraries

The pyridine-ethanol scaffold can be derivatized at multiple positions to generate libraries of novel compounds for high-throughput screening. The hydroxyl group can be oxidized to an aldehyde or ketone, or converted to various esters and ethers. The pyridine ring can undergo electrophilic substitution or N-oxidation, further expanding the chemical diversity.

Future Directions and Conclusion

The chemistry of 2-(pyridin-2-yl)ethanol and its derivatives continues to be a fertile ground for innovation in drug discovery. Its established role as a key synthetic intermediate, coupled with the potential for novel derivatization, ensures its continued relevance. For researchers aiming to synthesize compounds such as the titular this compound, a thorough understanding of the reactivity and handling of 2-(pyridin-2-yl)ethanol is the critical first step. This guide provides the foundational knowledge to empower such explorations, paving the way for the discovery of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol, 2-((2-pyridinylmethyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-(ETHYLAMINO) ETHANOL. Retrieved from [Link]

-

ResearchGate. (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.

Sources

- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [lgcstandards.com]

- 3. store.usp.org [store.usp.org]

- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Introduction: The Significance of Structural Integrity in Drug Development

An In-Depth Technical Guide to the Structure Elucidation of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of the novel chiral amino alcohol, this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from initial spectroscopic screening to detailed structural confirmation, grounded in established scientific principles.

In the landscape of pharmaceutical research and development, the precise structural characterization of a new chemical entity (NCE) is a cornerstone of its progression from discovery to a viable drug candidate. Impurities or incorrectly identified structures can have profound implications for pharmacological activity, toxicity, and regulatory approval.[1][2][3] The subject of this guide, this compound, is a chiral amino alcohol featuring a pyridine moiety. Such structures are prevalent in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs) themselves.[4][5] Its structural components—a secondary amine, a hydroxyl group, a chiral center, and an aromatic pyridine ring—necessitate a multi-technique analytical approach for unambiguous confirmation.

This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the molecular formula, identify functional groups, and establish the connectivity of every atom in the molecule. Furthermore, we will address the critical aspect of chirality, a feature that can significantly impact a drug's pharmacological and toxicological profile.[6][7]

Visualizing the Target Structure

A clear understanding of the proposed molecular structure is paramount before delving into its analytical characterization.

Caption: Proposed structure of this compound.

Part 1: Molecular Formula Confirmation via Mass Spectrometry

The initial and most fundamental step in structure elucidation is the determination of the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is selected. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion. The acidic nature of the pyridine nitrogen and the basicity of the ethylamino group make them readily protonated.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer, capable of high-resolution mass measurement.

Expected Data and Interpretation

The molecular formula for this compound is C₉H₁₄N₂O. The expected monoisotopic mass is 166.1106 g/mol . In ESI-MS, the compound will be observed as the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 167.1182 | 167.1184 |

The observation of a high-resolution mass that corresponds to the calculated mass of the protonated molecule confirms the elemental composition.

Fragmentation Analysis (MS/MS)

To further corroborate the structure, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.[8] The fragmentation patterns of amino alcohols are well-characterized and typically involve alpha cleavage and dehydration.[9][10][11]

Caption: Predicted major fragmentation pathways for [M+H]⁺.

-

Loss of Water (m/z 149.1076): The hydroxyl group can be readily lost as a neutral water molecule, a common fragmentation pathway for alcohols.[10]

-

Alpha Cleavage (m/z 122.0600): Cleavage of the C-C bond adjacent to the ethylamino group is expected, resulting in the loss of the ethylamine radical and formation of a stable pyridinyl-methanol cation.

-

Alpha Cleavage (m/z 137.0917): Cleavage of the bond between the chiral carbon and the pyridine ring would result in a fragment corresponding to the protonated ethylamino-ethanol portion.

The presence of these characteristic fragments provides strong evidence for the proposed connectivity of the molecule.

Part 2: Functional Group Identification with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=N/C=C bonds.

| Wavenumber (cm⁻¹) | Functional Group | Description of Absorption |

| 3300 - 3500 | O-H (alcohol) | Broad absorption due to hydrogen bonding.[12][13] |

| 3300 - 3400 | N-H (secondary amine) | A single, sharper peak, often superimposed on the broad O-H stretch.[14][15] |

| 2850 - 3000 | C-H (aliphatic) | Absorptions from the ethyl and ethanol backbone. |

| ~3050 | C-H (aromatic) | Weaker absorptions from the pyridine ring. |

| 1590, 1570, 1470 | C=C, C=N (pyridine ring) | A series of sharp absorptions characteristic of the pyridine ring stretches. |

| 1050 - 1200 | C-O (alcohol) | A strong absorption band. |

| 1020 - 1250 | C-N (amine) | A medium to weak absorption.[14] |

The simultaneous presence of a broad O-H stretch and a sharper N-H stretch in the same region is a key diagnostic feature for this molecule.[16]

Part 3: Detailed Structural Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential for a complete structural assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data and Interpretation (in CDCl₃)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 1H | H-6 (Pyridine) | Deshielded by the adjacent nitrogen.[17][18] |

| ~7.7 | td | 1H | H-4 (Pyridine) | Typical aromatic region for pyridine protons.[19] |

| ~7.2 - 7.3 | m | 2H | H-3, H-5 (Pyridine) | Aromatic region. |

| ~4.8 | dd | 1H | CH (chiral center) | Deshielded by both the pyridine ring, oxygen, and nitrogen. |

| ~3.6 - 3.8 | m | 2H | CH₂ (ethanol) | Adjacent to the hydroxyl group. |

| ~2.6 - 2.8 | m | 2H | CH₂ (ethyl) | Adjacent to the nitrogen. |

| ~2.5 (broad) | s | 2H | OH, NH | Exchangeable protons, signal may be broad and its position is concentration-dependent.[15] |

| ~1.1 | t | 3H | CH₃ (ethyl) | Typical upfield region for an aliphatic methyl group. |

Expected ¹³C NMR Data and Interpretation (in CDCl₃)

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 (Pyridine) | Carbon directly attached to the side chain and nitrogen.[20] |

| ~149 | C-6 (Pyridine) | Deshielded by nitrogen.[17] |

| ~137 | C-4 (Pyridine) | Aromatic region. |

| ~122 | C-3, C-5 (Pyridine) | Aromatic region. |

| ~70 | CH (chiral center) | Deshielded by attached O and N atoms. |

| ~60 | CH₂ (ethanol) | Aliphatic carbon attached to oxygen. |

| ~48 | CH₂ (ethyl) | Aliphatic carbon attached to nitrogen. |

| ~15 | CH₃ (ethyl) | Upfield aliphatic carbon. |

Part 4: Addressing Chirality

The presence of a chiral center at the carbon bearing the hydroxyl and ethylamino groups means the compound can exist as a pair of enantiomers. While standard spectroscopic techniques confirm the constitution, specialized methods are required to analyze the enantiomeric purity.

Analytical Approaches for Chiral Analysis

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers.[6][21] A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times.

-

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric interactions, causing the signals of the two enantiomers to be resolved in the NMR spectrum.[22]

Conclusion: A Self-Validating System for Structure Elucidation

The structure elucidation of this compound is achieved through a logical and self-validating workflow. HRMS provides the elemental formula, IR spectroscopy confirms the presence of key functional groups (hydroxyl and secondary amine), and a detailed analysis of ¹H and ¹³C NMR spectra establishes the precise connectivity of the atoms. The fragmentation patterns observed in MS/MS further corroborate the proposed structure. Each technique provides a piece of the puzzle, and their collective agreement provides a high degree of confidence in the final structural assignment. The final step in a full characterization would involve chiral analysis to determine the enantiomeric composition. This multi-faceted approach ensures the scientific integrity and trustworthiness required for advancing a compound in the drug development pipeline.

References

- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separ

- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. Benchchem.

- How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.

- Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.

- IR: amines. University of Calgary.

- Spectroscopy of Amines. OpenStax.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Pyridine Derivatives and Impurity Standards for Pharma R&D.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences.

- Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.

- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

- Impurities Characterization in Pharmaceuticals: A Review.

- Impurities Characterization in Pharmaceuticals: A Review. IJPPR.

- Isolation and characterization of pharmaceuticals with impurities. LinkedIn.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Fragment

- Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rsc.org [rsc.org]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for structural elucidation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of this compound

The molecule this compound is a structurally significant amino alcohol containing a pyridine moiety. Such compounds are of considerable interest in medicinal chemistry and pharmaceutical development, often serving as key intermediates or building blocks for more complex therapeutic agents.[1][2] The presence of a chiral center, a secondary amine, a secondary alcohol, and an aromatic heterocyclic ring system provides multiple points for molecular interaction and further functionalization.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. Spectroscopic analysis provides a non-destructive and highly detailed fingerprint of a molecule's identity, purity, and structural integrity. This guide details the expected spectroscopic signatures of this compound and establishes a framework for its characterization.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data.

Structure:

(Where Py = pyridin-2-yl)

Key Functional Groups and Structural Features:

-

Pyridine Ring: An aromatic heterocycle that will exhibit characteristic signals in both NMR and IR spectroscopy.

-

Secondary Alcohol (-OH): Will produce a distinct, broad absorption in the IR spectrum and a labile proton signal in ¹H NMR.

-

Secondary Amine (-NH): Characterized by a specific absorption in the IR spectrum and a labile proton signal in ¹H NMR.

-

Ethyl Group (-CH₂CH₃): Will show a characteristic triplet-quartet pattern in the ¹H NMR spectrum.

-

Chiral Center: The carbon atom bonded to the pyridine ring, hydroxyl group, and the ethylamino-methyl group is chiral, which may lead to diastereotopic protons in the adjacent methylene groups under certain conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Ensure the sample of this compound is dry and free of solvent. A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400-3200 | O-H Stretch | Alcohol | Broad, strong intensity |

| 3350-3310 | N-H Stretch | Secondary Amine | Sharp, weak to medium intensity, may be overlapped by the O-H band[3][4][5] |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Sharp, weak to medium intensity |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Sharp, medium to strong intensity |

| ~1600, ~1580, ~1470 | C=C, C=N Stretch | Aromatic Ring (Pyridine) | Medium to strong, sharp peaks |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to weak intensity[5] |

| 1260-1000 | C-O Stretch | Secondary Alcohol | Strong intensity |

Causality: The broadness of the O-H band is due to intermolecular hydrogen bonding.[6] The N-H stretch of a secondary amine is typically a single, sharp peak, distinguishing it from the two-pronged peak of a primary amine or the absence of a peak for a tertiary amine.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Deuterium Exchange (Optional): To confirm the -OH and -NH protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH protons will disappear or significantly diminish.[4]

-

Data Acquisition: Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer. Standard experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

| Label | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| a | Pyridine-H (α to N) | ~8.5 | Doublet | 1H |

| b, c | Pyridine-H | ~7.2 - 7.8 | Multiplets | 2H |

| d | Pyridine-H | ~7.0 - 7.2 | Multiplet | 1H |

| e | Py-CH (OH)- | ~4.8 | Triplet/Doublet of doublets | 1H |

| f | -CH₂ -NH- | ~2.8 - 3.0 | Multiplet | 2H |

| g | -NH-CH₂ -CH₃ | ~2.6 | Quartet | 2H |

| h | -NH-CH₂-CH₃ | ~1.1 | Triplet | 3H |

| i | -OH | Variable (2-5) | Broad Singlet (exchangeable) | 1H |

| j | -NH | Variable (1-4) | Broad Singlet (exchangeable) | 1H |

Causality: The pyridine protons are deshielded and appear in the aromatic region, with the proton alpha to the nitrogen (position 6) being the most downfield.[7] The methine proton (e) is deshielded by both the pyridine ring and the hydroxyl group. Protons on carbons adjacent to nitrogen (f, g) are also deshielded.[4] The broad signals for OH and NH protons are due to chemical exchange and their signals will disappear upon D₂O exchange.[4]

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Pyridine C (α to N) | ~160 |

| Pyridine C (other) | ~120-140 |

| Py-C H(OH)- | ~70-75 |

| -C H₂-NH- | ~50-55 |

| -NH-C H₂-CH₃ | ~45-50 |

| -NH-CH₂-C H₃ | ~15 |

Causality: Carbons directly attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. Aromatic carbons also resonate in a characteristic downfield region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe or GC-MS, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Interpretation

Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol

-

Molecular Ion (M⁺•): A peak is expected at m/z = 180. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[4]

-

Key Fragmentation Pathways: Alpha-cleavage is the most common fragmentation pathway for amines and alcohols.[4][8]

-

Cleavage A (next to N and Py): Loss of an ethylamino-methyl radical (•CH₂NHCH₂CH₃) to give a pyridin-2-yl-methanol cation at m/z = 108 .

-

Cleavage B (next to O): Loss of the pyridine ring to give a fragment at m/z = 102 .

-

Cleavage C (next to N): Loss of an ethyl radical (•CH₂CH₃) from the N-ethyl group is a dominant fragmentation for amines, leading to a resonance-stabilized ion at m/z = 151 .[4]

-

Cleavage D (next to N): Loss of the largest alkyl group attached to the nitrogen is often preferred. Cleavage of the C-C bond adjacent to the nitrogen can result in a fragment at m/z = 72 .

-

| m/z | Possible Fragment Ion |

| 180 | [C₁₀H₁₆N₂O]⁺• (Molecular Ion) |

| 151 | [M - CH₂CH₃]⁺ |

| 108 | [Py-CH=OH]⁺ |

| 102 | [HO-CH-CH₂-NH-CH₂CH₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring) |

| 72 | [CH₂=N⁺H-CH₂CH₃] |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods.

Caption: Workflow for structural elucidation.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. The predicted data presented in this guide serves as a benchmark for researchers synthesizing or analyzing this compound. IR spectroscopy will confirm the presence of the key hydroxyl, amine, and aromatic functional groups. NMR spectroscopy will elucidate the precise connectivity and arrangement of the carbon-hydrogen skeleton. Finally, mass spectrometry will verify the molecular weight and provide corroborating structural evidence through predictable fragmentation patterns. This integrated approach ensures the unequivocal confirmation of the molecule's identity and purity, a critical requirement for its application in research and development.

References

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

-

ResearchGate. Full scan spectra and fragmentation patterns of ethanolamine and CME. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Accent Journal of Economics Ecology & Engineering. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

-

MDPI. (2007). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 12(10), 2327-2340. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Manitoba. Mass Spectrometry: Fragmentation. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

PubMed. (2002). A convenient synthesis of 2-(alkylamino)pyridines. J Org Chem, 67(14), 4965-7. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A convenient synthesis of 2-(alkylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and Its Potential Isomers: Synthesis, Characterization, and Applications

Introduction: Navigating the Nomenclature of a Novel Pyridinyl Amino Alcohol

The chemical name 2-(ethylamino)-2-(pyridin-2-yl)ethanol designates a specific chiral amino alcohol. However, this nomenclature is not widely represented in chemical literature, suggesting it may be a novel compound or a less common derivative of a known active scaffold. For researchers and drug development professionals, precise structural identification is paramount. This guide will first disambiguate the specified name from structurally related, and more commonly documented, isomers. Subsequently, it will provide a comprehensive technical overview of plausible synthetic routes, purification protocols, and characterization methodologies for the titular compound, drawing upon established chemical principles and analogous reactions.

The core structure combines a pyridine ring, a secondary amine, and a primary alcohol, making it a molecule of interest for medicinal chemistry, catalysis, and coordination chemistry. The term "this compound" implies an ethanol backbone where both the ethylamino and pyridin-2-yl groups are attached to the second carbon atom. This guide will focus on this specific structure while acknowledging other potential isomers that researchers might encounter.

A number of related compounds with similar naming conventions but different structures are cataloged in chemical databases. It is crucial to distinguish the target compound from these isomers to ensure accurate research and development.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| 2-(pyridin-2-ylmethylamino)ethanol | 6636-71-1 | C8H12N2O | Pyridin-2-yl group is on a methyl substituent of the amine. |

| 2-Amino-1-pyridin-2-yl-ethanol | 89943-14-6 | C7H10N2O | Amino group is on C1, pyridin-2-yl group is on C1. Lacks the N-ethyl group. |

| 2-(Pyridin-2-ylamino)ethanol | 89943-04-4 | C7H10N2O | Pyridin-2-yl group is directly attached to the nitrogen. Lacks the N-ethyl group. |

| 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | 122321-04-4 | C8H12N2O | N-methyl instead of N-ethyl, and pyridin-2-yl is directly on the nitrogen. |

| 2-(2-pyridyl)ethanol | 103-74-2 | C7H9NO | Lacks the ethylamino group. |

This guide will proceed with the hypothesis that the target molecule is the specific, and likely novel, this compound.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical control if a specific enantiomer is required. Two plausible and robust synthetic strategies are outlined below:

Methodology 1: Grignard Reaction with a Nitrone Intermediate

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1][2] In this approach, a pyridin-2-yl Grignard reagent, prepared from 2-bromopyridine and magnesium, can be reacted with a suitable electrophile. A plausible route involves the use of a nitrone derived from N-ethylglyoxal.

The rationale for this multi-step synthesis is the reliable formation of the key C-C bond between the pyridine ring and the ethanol backbone. The subsequent reduction of the nitrone furnishes the desired amino alcohol.

Caption: Workflow for the Grignard synthesis of the target compound.

Methodology 2: Reductive Amination of an α-Hydroxy Ketone

Reductive amination is a versatile method for forming amines from carbonyl compounds.[3][4] This pathway would involve the reaction of an α-hydroxy ketone, 2-hydroxy-1-(pyridin-2-yl)ethan-1-one, with ethylamine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.

This method is often preferred for its operational simplicity and the use of milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.[3]

Caption: Workflow for the reductive amination synthesis pathway.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize concentrations, temperatures, and reaction times based on laboratory-scale experiments.

Protocol 1: Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), place magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting solution of 2-pyridylmagnesium bromide to 0 °C.[5]

-

Reaction with Nitrone: Prepare the N-ethylglyoxal nitrone separately. To a stirred solution of the nitrone (1.0 eq) in anhydrous THF at -78 °C, add the prepared Grignard reagent dropwise.

-

Work-up and Reduction: Allow the reaction to stir for several hours at low temperature, then warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers and add sodium borohydride (NaBH4) (1.5 eq) portion-wise to reduce the intermediate.

-

Purification: After reduction is complete, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in methanol. Add ethylamine (1.5 eq, typically as a solution in THF or water) and a catalytic amount of acetic acid.

-

Imine Formation and Reduction: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Then, add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding water. Adjust the pH to basic (pH > 9) with NaOH solution.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Characterization (Hypothetical)

As a novel compound, the exact physicochemical properties of this compound must be determined experimentally. However, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.[6][7]

| Property | Predicted Value / Key Features |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Likely a pale yellow oil or low-melting solid |

| 1H NMR | - Aromatic protons of the pyridine ring (~7.0-8.5 ppm).- A multiplet for the CH proton at C2.- Diastereotopic protons for the CH2OH group at C1.- Signals for the ethyl group (quartet and triplet).- Broad signals for the OH and NH protons (exchangeable with D2O). |

| 13C NMR | - Aromatic carbons of the pyridine ring (~120-160 ppm).- Signal for the C2 carbon bearing the amino and pyridyl groups.- Signal for the C1 carbon of the ethanol backbone.- Signals for the two carbons of the ethyl group. |

| Mass Spec (ESI+) | Expected [M+H]+ ion at m/z 167.1184 |

| IR Spectroscopy | - Broad O-H and N-H stretching bands (~3300-3400 cm-1).- C-H stretching bands (~2800-3000 cm-1).- C=N and C=C stretching from the pyridine ring (~1400-1600 cm-1).- C-O stretching band (~1050-1150 cm-1). |

Potential Applications and Future Research

The trifunctional nature of this compound makes it a promising candidate for several fields of research:

-

Drug Development: The pyridyl-amino-alcohol motif is present in various biologically active molecules. This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents, potentially targeting neurological or cardiovascular systems.

-

Coordination Chemistry: The pyridine nitrogen and the secondary amine can act as bidentate ligands for transition metals. The resulting metal complexes could have applications in catalysis or as imaging agents.

-

Asymmetric Catalysis: As a chiral molecule, its enantiomerically pure forms could be used as chiral ligands or catalysts in asymmetric synthesis, a critical technology in modern drug manufacturing.

Future research should focus on the efficient, stereoselective synthesis of this compound, a thorough investigation of its biological activity through in vitro and in vivo screening, and an exploration of its properties as a ligand in coordination chemistry.

Conclusion

While the name this compound is not associated with a widely available chemical, this guide provides a robust framework for its synthesis and characterization. By leveraging established synthetic methodologies such as the Grignard reaction and reductive amination, researchers can access this novel compound. The detailed protocols and predicted characterization data serve as a valuable starting point for further investigation. The unique combination of functional groups suggests that this molecule holds significant potential for applications in medicinal chemistry and beyond, warranting its exploration by the scientific community.

References

-

Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

-

1 H NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. Retrieved from [Link]

-

European Patent Office. (n.d.). EP2910544A1 - 2-(ETHYLAMINO)ETHANOL PRODUCTION METHOD. Retrieved from [Link]

-

Transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes for facile synthesis of 2-amino-1-naphthols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. (2010). PubMed. Retrieved from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. Retrieved from [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US9365492B2 - 2-(ethylamino)ethanol production method.

-

Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. Retrieved from [Link]

- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

-

GRIGNARD REAGENTS. (n.d.). Retrieved from [Link]

-

Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. (n.d.). Journal of Chemical Research, Synopses. Retrieved from [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Ethyl-2-Amino-1-(hetarylamido)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-Dihydro-1H-Pyrrole-3-Carboxylates, the Study of their Antioxidant Activity, and the Ouantum Chemical Estimation of their Electronic Parameters. (n.d.). ResearchGate. Retrieved from [Link]

-

Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

amines as nucleophiles. (n.d.). Chemguide. Retrieved from [Link]

-

23.2. Preparation of Amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved from [Link]

-

Ethylamine Properties, Reactions, and Applications. (n.d.). Safrole. Retrieved from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. safrole.com [safrole.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical characteristics of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

An In-depth Technical Guide to the Physical Characteristics of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol and its Structural Analogs

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical characteristics of the novel compound this compound. Due to the absence of published empirical data for this specific molecule, this document employs a first-principles approach, grounded in structural analysis and comparative data from well-characterized structural isomers and analogs. We present a detailed examination of key analogs, including 2-Amino-1-pyridin-2-yl-ethanol and 2-(Ethylamino)ethanol, to build a predictive framework for the target compound's properties such as molecular weight, boiling point, solubility, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these physical characteristics, offering a self-validating system for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction and Structural Elucidation of the Target Compound

The compound this compound is a unique amino alcohol featuring a chiral center at the C2 position, which bears four distinct substituents: a hydroxyl group, an ethylamino group, a pyridin-2-yl group, and a hydrogen atom. The presence of a pyridine ring, a secondary amine, and a hydroxyl group within a compact structure suggests its potential as a versatile building block in pharmaceutical and agrochemical synthesis.[1] The combination of a basic nitrogen in the pyridine ring and the secondary amine, along with the hydrogen-bonding capability of the hydroxyl group, is expected to govern its physical and chemical behavior.

Given the lack of direct experimental data in the public domain for this compound, this guide will first deduce its expected properties based on its constituent functional groups. Subsequently, we will analyze empirical data from closely related analogs to substantiate these predictions.

Figure 1: Structure of this compound.

Predictive Analysis of Physicochemical Properties

The molecular structure (Figure 1) allows for a predictive assessment of the compound's core physical characteristics.

-

Molecular Formula and Weight: The chemical formula is C₉H₁₄N₂O, yielding a molecular weight of 166.22 g/mol .

-

Polarity and Solubility: The presence of O-H and N-H moieties enables strong hydrogen bonding, both as a donor and acceptor. The pyridine nitrogen further acts as a hydrogen bond acceptor. This high polarity suggests significant solubility in polar protic solvents like water and ethanol, and limited solubility in non-polar solvents such as hexane.[2]

-

Boiling and Melting Point: Extensive hydrogen bonding typically leads to a higher energy requirement to overcome intermolecular forces. Therefore, this compound is expected to be a liquid or low-melting solid at room temperature with a relatively high boiling point, likely exceeding 200°C.

-

Acidity/Basicity: The compound possesses two basic centers: the secondary amine and the pyridine nitrogen. The ethylamino group is expected to be the more basic of the two.

Comparative Analysis with Structural Analogs

To refine our predictions, we will examine the known physical properties of several structural analogs.

Analog 1: 2-Amino-1-pyridin-2-yl-ethanol

This compound is a structural isomer of our target, differing by the positions of the amino and pyridin-2-yl groups. It features a primary amine instead of a secondary one.

Figure 3: Structure of 2-(Ethylamino)ethanol.

| Property | Value | Source |

| CAS Number | 110-73-6 | [3][4][5][6] |

| Molecular Formula | C₄H₁₁NO | [3][4][5] |

| Molecular Weight | 89.14 g/mol | [3][5] |

| Appearance | Colorless liquid | [3] |

| Odor | Amine-like | [3] |

| Boiling Point | 167 °C | [6] |

| Density | 0.914 g/cm³ | [6] |

| Flash Point | 160 °F (71 °C) | [3] |

| Solubility | Soluble in water | [3] |

Insight: The high boiling point (167°C) for a relatively small molecule underscores the significant effect of hydrogen bonding from the N-H and O-H groups. [6]The addition of a bulky, polar pyridine ring to this structure in our target compound would be expected to further increase the boiling point and melting point due to increased molecular weight and potential for π-π stacking interactions.

Analog 3: 2-(2-pyridyl)ethanol

This analog possesses the pyridin-2-yl and ethanol groups but lacks the amino substituent, providing insight into the properties conferred by the pyridine-ethanol portion of the molecule.

Figure 4: Structure of 2-(2-pyridyl)ethanol.

| Property | Value | Source |

| CAS Number | 103-74-2 | [7][8] |

| Molecular Formula | C₇H₉NO | [2][7][9] |

| Molecular Weight | 123.15 g/mol | [2][7][9] |

| Appearance | Clear to slightly yellow liquid | [2] |

| Boiling Point | 235-238 °C | [10] |

| Melting Point | -7.8 °C | [7][8] |

| Density | 1.091 - 1.093 g/cm³ | [8][10] |

| Solubility | Miscible with water; soluble in alcohol, chloroform | [2][7][10] |

Insight: The very high boiling point and miscibility with water demonstrate the powerful influence of the hydroxyl group and the pyridine nitrogen on the molecule's intermolecular forces. [10]This strongly supports the prediction of a high boiling point and good polar-solvent solubility for our target compound.

Standard Operating Procedures for Empirical Characterization

For any newly synthesized compound such as this compound, rigorous physical characterization is paramount. The following protocols provide a validated framework for this process.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range.

Protocol:

-

Ensure the sample is completely dry by holding it under a high vacuum for several hours.

-

Load a small amount of the powdered sample into a capillary tube, ensuring packing to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂.

Figure 5: Workflow for Melting Point Determination.

Spectroscopic Confirmation

Causality: Spectroscopic methods provide unambiguous confirmation of the chemical structure. Each technique probes different aspects of the molecule's composition and connectivity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Used to identify the number and type of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the methine proton at C2, the methylene protons of the ethyl and ethanol groups, and the methyl protons. The N-H and O-H protons may appear as broad singlets.

-

¹³C NMR: Used to identify the number of unique carbon environments. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure.

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Causality: FTIR identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Protocol:

-

For a liquid sample, place a single drop between two KBr or NaCl plates.

-

For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify key absorption bands:

-

Broad peak ~3300-3500 cm⁻¹ (O-H stretch)

-

Medium peak ~3300-3400 cm⁻¹ (N-H stretch)

-

Peaks ~2850-2960 cm⁻¹ (C-H aliphatic stretch)

-

Peaks ~1580-1600 cm⁻¹ (C=C and C=N aromatic ring stretch)

-

4.2.3. Mass Spectrometry (MS) Causality: MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.

Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ for ESI) to confirm the molecular weight (expected m/z ≈ 167.118).

-

Analyze the fragmentation pattern to further corroborate the proposed structure.

Conclusion

While direct experimental data for this compound remains elusive, a robust, predictive profile of its physical characteristics can be constructed through careful structural analysis and comparison with known analogs. The presence of strong hydrogen-bonding functional groups and a polar pyridine ring indicates that the compound is likely a high-boiling liquid or low-melting solid with good solubility in polar solvents. This in-depth guide provides not only a scientifically-grounded prediction of these properties but also the necessary, validated experimental workflows for their empirical confirmation by researchers in the field.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81135, Ethanol, 2-((2-pyridinylmethyl)amino)-. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8072, 2-(Ethylamino)ethanol. Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylamino)-. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved January 19, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Pyridineethanol. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3853779, 2-(2-Amino-1-hydroxyethyl)pyridine. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). 2-(2-Pyridyl)ethanol. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanol, 2-(ethylamino)- [webbook.nist.gov]

- 5. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [cymitquimica.com]

- 10. 2-(2-Pyridyl)ethanol – Wikipedia [de.wikipedia.org]

A Comprehensive Technical Guide to the Solubility Profile of 2-(Ethylamino)-2-(pyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract